![molecular formula C18H20N10O B2488388 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 2034478-94-7](/img/structure/B2488388.png)
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. Compounds containing these functional groups are often found in pharmaceuticals and have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups allows for a variety of chemical reactions .科学的研究の応用
5-HT2 Antagonist Activity
A series of compounds, including those with structural similarities to the specified compound, have been synthesized and tested for their 5-HT2 (serotonin) and alpha-1 receptor antagonist activities. Among these, certain derivatives exhibited potent 5-HT2 antagonist activity without showing alpha-1 antagonist activity in vivo. These findings indicate the potential of such compounds in the development of treatments for disorders influenced by serotonin levels, such as depression, anxiety, and other psychiatric conditions (Watanabe et al., 1992).
Antimicrobial and Antifungal Activities
Derivatives with the azetidine and piperazine structures have been explored for their antimicrobial and antifungal activities. Research has shown that certain derivatives exhibit variable and modest activity against a range of bacteria and fungi, highlighting the potential for these compounds to be developed into new antimicrobial agents (Patel et al., 2011).
Enzyme Inhibitor for Diabetes Treatment
Compounds containing the pyrimidine and piperazine components have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. One study reported on a compound with significant inhibitory activity against DPP-IV, suggesting a potential role in the treatment of type 2 diabetes (Ammirati et al., 2009).
Antiproliferative Activity Against Cancer Cell Lines
Research into the antiproliferative effects of derivatives on various human cancer cell lines has been conducted, identifying compounds that show promising activity. This suggests the utility of such compounds in cancer research, particularly in identifying new therapeutic agents for cancer treatment (Mallesha et al., 2012).
作用機序
Target of Action
Similar compounds have been shown to have cytotoxic activity against various cancer cell lines .
Mode of Action
This is often achieved by inhibiting key proteins or enzymes within the cell, disrupting normal cellular functions and leading to programmed cell death .
Biochemical Pathways
Similar compounds have been shown to affect cell cycle progression, leading to cell cycle arrest at specific phases . This disruption of the cell cycle can inhibit the proliferation of cancer cells .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in similar compounds can improve pharmacokinetic properties, enhancing drug-like characteristics .
Result of Action
The result of the compound’s action is typically a reduction in the viability of cancer cells. This is achieved through the induction of apoptosis, or programmed cell death . In vitro studies of similar compounds have shown significant cytotoxic activity against various cancer cell lines .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N10O/c29-17(25-4-6-26(7-5-25)18-20-2-1-3-21-18)14-9-27(10-14)15-8-16(23-12-22-15)28-13-19-11-24-28/h1-3,8,11-14H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIISALBZJYWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。